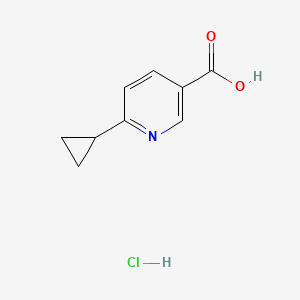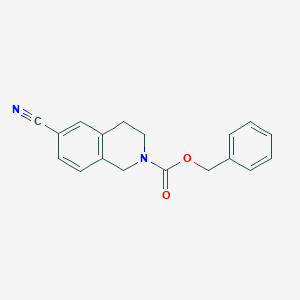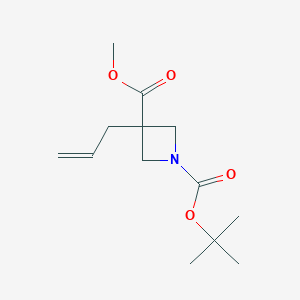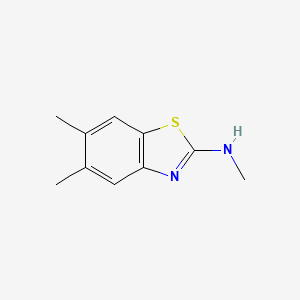![molecular formula C12H13NOS B13487448 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound also features a benzo[b]thiophene moiety, a sulfur-containing aromatic ring system. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine typically involves the coupling of benzo[b]thiophene derivatives with azetidine intermediates. One common method includes the use of benzo[b]thiophene-3-carbaldehyde, which undergoes a condensation reaction with azetidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azetidine ring or the benzo[b]thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the azetidine ring or benzo[b]thiophene moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog without the azetidine ring.
Azetidine: A four-membered nitrogen-containing ring without the benzo[b]thiophene moiety.
Thiophene: A sulfur-containing five-membered ring without the benzene fusion.
Uniqueness
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is unique due to the combination of the benzo[b]thiophene and azetidine moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,8,10,13H,5-7H2 |
InChI Key |
SSCOWRAROVHIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


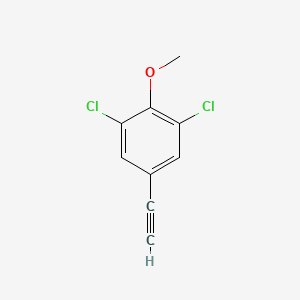
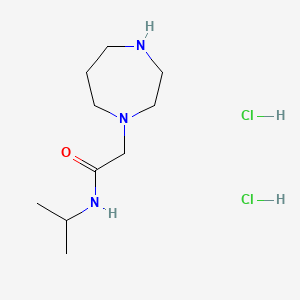
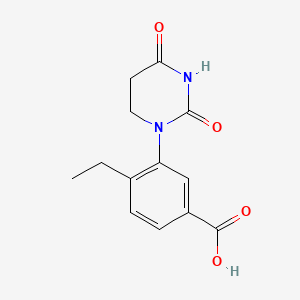
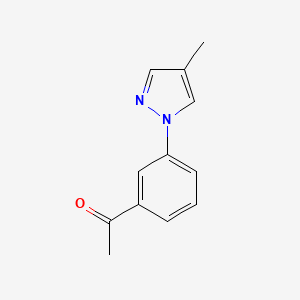
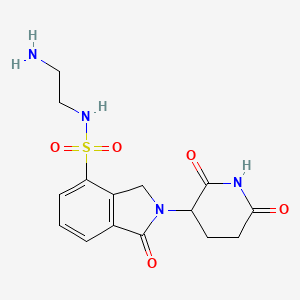
![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
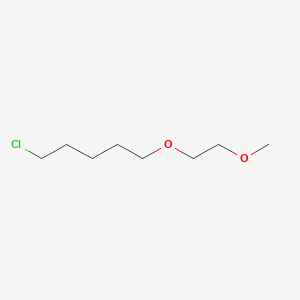
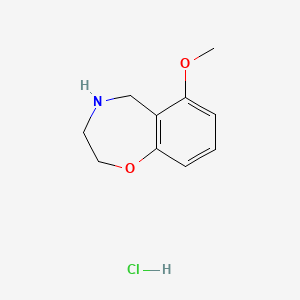
![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
